

In-Depth Technical Guide: Physical Properties of 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2,4-Dimethylhexane** (CAS No: 589-43-5), an branched alkane isomer of octane. The information herein is compiled for use in research, chemical synthesis, and formulation development, with a focus on quantitative data and standardized experimental methodologies.

Data Presentation: Core Physical Properties

The following table summarizes the key physical properties of **2,4-Dimethylhexane**. Data has been aggregated from various chemical and safety data sources to provide a reliable reference.

Property	Value	Units	Notes and Citations
Molecular Formula	C8H18	-	[1][2]
Molecular Weight	114.23	g/mol	[1][3]
CAS Number	589-43-5	-	[1]
Boiling Point	108 - 109	°C	At standard atmospheric pressure (101.325 kPa).[1][4][5]
Melting / Freezing Point	-91	°C	[1]
Density	0.701	g/mL	At 25 °C.[4][5]
Refractive Index (n ²⁰ /D)	1.395	-	At 20 °C using the sodium D-line.[4][5]
Vapor Pressure	48	mmHg	At 34 °C.[4][5]
Viscosity	Not specified	mPa⋅s (cP)	As a low-molecular- weight alkane, it is expected to have a low viscosity.[6][7]

Experimental Protocols

The determination of the physical properties listed above requires standardized and reproducible experimental protocols. The following methodologies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.[7][8]

- Principle: This protocol utilizes the dynamic method, which involves measuring the temperature at which the liquid and its vapor are in equilibrium under a controlled pressure. This method also allows for the determination of the vapor pressure curve.[7][9]
- · Apparatus:
 - A heating bath with a suitable non-reactive liquid (e.g., silicone oil).
 - A boiling flask or test tube equipped with a temperature sensor (thermometer or thermocouple) positioned in the vapor phase above the liquid surface.
 - A pressure measurement and control system.
 - A condenser to prevent loss of the substance.
- Methodology:
 - Place a small volume of 2,4-dimethylhexane into the boiling flask.
 - Assemble the apparatus, ensuring the temperature sensor's bulb is located in the vapor phase, just below the level of the side arm leading to the condenser.
 - Gradually heat the bath while stirring to ensure uniform temperature distribution.[10]
 - Record the temperature and pressure continuously. The boiling point is the temperature at which a stable and continuous stream of condensation is observed on the condenser, while the temperature reading remains constant at the ambient pressure.[10]
 - The measurement should be corrected to the standard pressure of 101.325 kPa.

Density Measurement (OECD Guideline 109)

The density of a liquid is its mass per unit volume. For volatile liquids like **2,4-dimethylhexane**, an oscillating densitometer is a precise method.[11][12]

Principle: A U-shaped tube is induced to oscillate at its characteristic frequency. This
frequency changes when the tube is filled with the sample liquid. The change in frequency is
directly related to the density of the liquid.[13]

Apparatus:

- An oscillating U-tube digital density meter.
- A thermostat to control the temperature of the measurement cell (e.g., 25 °C).
- Syringes for sample injection.

Methodology:

- Calibrate the instrument using two substances of known density, typically dry air and pure water.
- Set the thermostat to the desired measurement temperature (25 °C) and allow the instrument to stabilize.
- Inject the 2,4-dimethylhexane sample into the U-tube, ensuring no air bubbles are present. The absence of bubbles is critical for accuracy.[14]
- Allow the sample to reach thermal equilibrium within the cell.
- Record the oscillation period and use the instrument's calibration constants to calculate the density.
- Perform at least two determinations to ensure reproducibility.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property, measured using a refractometer.

- Principle: An Abbe refractometer measures the critical angle of refraction of a thin layer of the sample liquid placed between two prisms. This critical angle is a function of the refractive index.
- Apparatus:
 - Abbe refractometer with a circulating fluid bath for temperature control.

- A monochromatic light source, typically a sodium D-line lamp (589 nm).
- Pipette for sample application.
- Methodology:
 - Ensure the refractometer prisms are clean and dry.
 - Calibrate the instrument using a standard of known refractive index, such as distilled water.
 - Set the circulating bath to the standard temperature of 20 °C.
 - Using a pipette, place a few drops of 2,4-dimethylhexane onto the surface of the lower prism and securely close the prism assembly.
 - Adjust the instrument to bring the borderline between the light and dark fields into the crosshairs of the eyepiece.
 - If necessary, adjust the dispersion correction wheel to eliminate any color fringe at the borderline.
 - Read the refractive index value from the instrument's scale.

Viscosity Measurement (OECD Guideline 114)

Viscosity is a measure of a fluid's resistance to flow. For low-viscosity liquids, a capillary viscometer is suitable.[1][5]

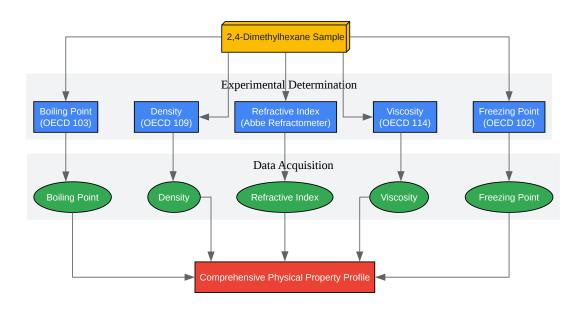
- Principle: This method determines the kinematic viscosity by measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary. The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.
- Apparatus:
 - A calibrated Ubbelohde-type capillary viscometer.

- A constant temperature bath capable of maintaining the temperature within ±0.1 °C.
- A stopwatch.
- Methodology:
 - Select a viscometer where the flow time will be within the recommended range (typically >200 seconds).
 - Clean and dry the viscometer thoroughly.
 - Introduce the sample of 2,4-dimethylhexane into the viscometer and place it vertically in the constant temperature bath. Allow at least 20 minutes for thermal equilibrium.
 - Using gentle suction, draw the liquid up through the capillary into the timing bulb, slightly above the upper timing mark.
 - Release the suction and simultaneously start the stopwatch as the meniscus of the liquid passes the upper timing mark.
 - Stop the stopwatch as the meniscus passes the lower timing mark.
 - Repeat the measurement at least twice. The flow times should be in close agreement.
 - Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

Melting/Freezing Point Determination (OECD Guideline 102 / ASTM D5949)

For substances like **2,4-dimethylhexane** that are liquid at room temperature, the transition from liquid to solid (freezing point) is determined. Due to its very low melting point, methods analogous to pour point determination are appropriate.[7]

• Principle: The sample is cooled at a controlled rate, and the temperature at which the liquid ceases to flow when tilted, or when its surface no longer moves in response to a pressure pulse, is recorded as the freezing or pour point.[11]



- Apparatus:
 - A test jar or sample cell.
 - A cooling bath or an automated Peltier cooling system capable of reaching temperatures below -91 °C.
 - A temperature measuring device (low-temperature thermometer or probe).
 - (For automated method) An optical detection system and a source of pressurized gas.[11]
- Methodology (Automated Method based on ASTM D5949):
 - Introduce the **2,4-dimethylhexane** sample into the test cell of the automated apparatus.
 - Initiate the cooling sequence. The instrument cools the sample at a steady rate.[11]
 - At regular temperature intervals (e.g., every 1 °C or 3 °C), the instrument applies a pulse
 of compressed gas to the surface of the liquid.[11]
 - Optical detectors monitor the surface for any movement in response to the gas pulse.
 - The freezing point (or pour point) is automatically recorded as the lowest temperature at which movement of the surface is detected.[11]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of **2,4-Dimethylhexane**.

Click to download full resolution via product page

Workflow for determining the physical properties of **2,4-Dimethylhexane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. store.astm.org [store.astm.org]
- 2. athabascau.ca [athabascau.ca]

- 3. oecd.org [oecd.org]
- 4. store.astm.org [store.astm.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. laboratuar.com [laboratuar.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. byjus.com [byjus.com]
- 10. Pour point Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. OECD 102 / 103 Phytosafe [phytosafe.com]
- 13. OECD n°102: Melting point/Melting interval Analytice [analytice.com]
- 14. oecd.org [oecd.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physical Properties of 2,4-Dimethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165551#physical-properties-of-2-4-dimethylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com